molecular formula C31H30FN3O2 B303807 4-[4-(dimethylamino)phenyl]-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

4-[4-(dimethylamino)phenyl]-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Numéro de catalogue B303807
Poids moléculaire: 495.6 g/mol
Clé InChI: PKKHMCPDQSLQQU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[4-(dimethylamino)phenyl]-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has been the subject of extensive scientific research. This compound is commonly referred to as DMFQ or TAK-285. It is a potent and selective inhibitor of the HER2 kinase, which is a protein that is often overexpressed in breast cancer cells. DMFQ has shown promising results in preclinical studies and is currently being investigated as a potential treatment for HER2-positive breast cancer.

Mécanisme D'action

DMFQ works by inhibiting the activity of the HER2 kinase, which is overexpressed in many types of cancer cells. HER2 is a member of the ErbB family of receptor tyrosine kinases, which play a key role in cell growth and survival. By inhibiting the activity of HER2, DMFQ can block the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
DMFQ has been shown to have a number of biochemical and physiological effects in preclinical studies. It can induce cell cycle arrest and apoptosis in HER2-positive breast cancer cells. DMFQ has also been shown to inhibit the formation of new blood vessels, which is critical for tumor growth and metastasis. In addition, DMFQ can enhance the activity of other chemotherapeutic agents, such as paclitaxel.

Avantages Et Limitations Des Expériences En Laboratoire

DMFQ has several advantages for use in lab experiments. It is a highly selective inhibitor of the HER2 kinase, which means that it has minimal off-target effects. DMFQ is also relatively stable and can be easily synthesized in the lab. However, DMFQ has some limitations for use in lab experiments. It is a highly potent inhibitor of HER2, which means that it can be toxic to normal cells at high concentrations. DMFQ also has poor solubility in water, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for research on DMFQ. One potential direction is to investigate the use of DMFQ in combination with other chemotherapeutic agents, such as paclitaxel or trastuzumab. Another direction is to explore the use of DMFQ in other types of cancer, such as gastric cancer or non-small cell lung cancer. Additionally, there is a need to develop more effective formulations of DMFQ that can improve its solubility and reduce its toxicity to normal cells.

Méthodes De Synthèse

The synthesis of DMFQ involves several steps, including the reaction of 4-dimethylaminobenzaldehyde with 3-fluoroaniline to form an intermediate compound. This intermediate is then reacted with 2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid to form DMFQ. The synthesis of DMFQ is a complex process that requires expertise in organic chemistry.

Applications De Recherche Scientifique

DMFQ has been extensively studied in preclinical models of breast cancer. It has shown potent antitumor activity against HER2-positive breast cancer cells both in vitro and in vivo. DMFQ has also been shown to inhibit the growth of breast cancer cells that are resistant to other HER2-targeted therapies. In addition to breast cancer, DMFQ has also been investigated as a potential treatment for other types of cancer, including gastric cancer and non-small cell lung cancer.

Propriétés

Nom du produit

4-[4-(dimethylamino)phenyl]-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Formule moléculaire

C31H30FN3O2

Poids moléculaire

495.6 g/mol

Nom IUPAC

4-[4-(dimethylamino)phenyl]-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C31H30FN3O2/c1-19-28(31(37)34-24-11-7-10-23(32)18-24)29(21-12-14-25(15-13-21)35(2)3)30-26(33-19)16-22(17-27(30)36)20-8-5-4-6-9-20/h4-15,18,22,29,33H,16-17H2,1-3H3,(H,34,37)

Clé InChI

PKKHMCPDQSLQQU-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)N(C)C)C(=O)NC5=CC(=CC=C5)F

SMILES canonique

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)N(C)C)C(=O)NC5=CC(=CC=C5)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.